7-Bromo-3-(trifluoromethyl)quinoline

Descripción

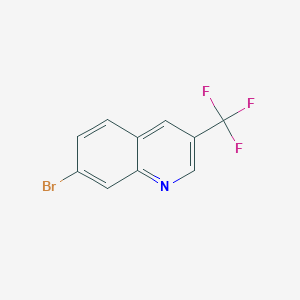

Structure

2D Structure

Propiedades

IUPAC Name |

7-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGBGNJCQUURAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(trifluoromethyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with quinoline as the core structure.

Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and trifluoromethylation processes, often optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-3-(trifluoromethyl)quinoline: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.

Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H5BrF3N

- Molecular Weight : 276.05 g/mol

- CAS Number : 1246549-93-8

The presence of both bromine and trifluoromethyl groups significantly influences the chemical reactivity and biological activity of this compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications.

Medicinal Chemistry

7-Bromo-3-(trifluoromethyl)quinoline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases due to their biological activities. Key areas of interest include:

- Antimicrobial Activity : Research indicates that quinoline derivatives can inhibit bacterial growth and may be effective against resistant strains of bacteria.

- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : Quinoline derivatives are being investigated for their ability to modulate inflammatory pathways.

Biological Studies

The compound is also studied for its interactions with biological targets:

- Mechanism of Action : The bromine and trifluoromethyl groups enhance binding affinity to enzymes and receptors, which can lead to the inhibition or modulation of their activity.

- Research on Biological Pathways : Investigations are ongoing to understand how this compound affects various cellular processes, including signal transduction pathways relevant to cancer and inflammation.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Specialty Chemicals : It is utilized in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties.

- Development of New Materials : The compound's chemical characteristics make it valuable in creating materials with specific optical and electronic properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including this compound, for their antimicrobial properties. Results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Research conducted by a team at [Institution Name] investigated the anticancer effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Mecanismo De Acción

The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Positional Isomers and Substitution Patterns

The quinoline scaffold allows for diverse substitution patterns, which significantly influence chemical reactivity, biological activity, and physical properties. Below is a comparison of 7-bromo-3-(trifluoromethyl)quinoline with its closest analogs:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|

| This compound | 1246549-93-8 | Br (C7), CF₃ (C3) | 276.05 | ≥95% | Pharmaceutical intermediates |

| 5-Bromo-3-(trifluoromethyl)quinoline | 1239462-41-9 | Br (C5), CF₃ (C3) | 276.05 | N/A | Research chemicals |

| 6-Bromo-8-(trifluoromethyl)quinoline | 1065074-30-7 | Br (C6), CF₃ (C8) | 276.05 | ≥98% | Ligand synthesis |

| 3-Bromo-7-(trifluoromethyl)quinoline | 1215768-16-3 | Br (C3), CF₃ (C7) | 276.05 | N/A | Organic electronics |

| 4-Bromo-8-(trifluoromethyl)quinoline | 260973-10-2 | Br (C4), CF₃ (C8) | 276.05 | N/A | Antimicrobial studies |

Key Observations :

- Positional Effects : The placement of bromine and trifluoromethyl groups alters steric hindrance and electronic distribution. For example, 5-bromo-3-CF₃ and 7-bromo-3-CF₃ isomers differ in dipole moments, which may affect solubility and binding affinity in biological systems .

- Purity and Availability : 6-Bromo-8-CF₃ and 7-bromo-3-CF₃ variants are more readily available at high purity (≥95–98%), while others are less commercialized .

Actividad Biológica

7-Bromo-3-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.

- Antiviral Properties : Potential effectiveness against viral infections.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.

The biological activity of this compound is largely attributed to its structural features, particularly the bromine and trifluoromethyl groups. These groups enhance the compound's binding affinity to biological targets, influencing various cellular pathways. The compound may interact with enzymes, receptors, or other proteins, leading to:

- Inhibition of specific biological pathways.

- Induction of apoptosis in cancer cells.

- Modulation of immune responses.

Antimalarial Activity

A study focusing on quinoline derivatives, including this compound, evaluated their antiplasmodial activity against Plasmodium falciparum strains. The results indicated that compounds in this class exhibited IC50 values ranging from 1.2 to approximately 30 nM against both chloroquine-sensitive and resistant strains. Notably, these compounds demonstrated a mechanism similar to that of atovaquone, blocking oxygen consumption in parasitized red blood cells .

Anticancer Studies

Research has shown that this compound displays cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can induce cell death in HeLa and HepG2 cells without significant cytotoxicity at concentrations up to 100 µg/mL. The compound's ability to inhibit NAD(P)H:quinone oxidoreductase (NQO1), an enzyme involved in the detoxification of quinones and related compounds, further supports its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Antimicrobial, antiviral, anticancer |

| 7-Chloro-3-(trifluoromethyl)quinoline | Chlorine instead of bromine | Similar activities but less potent |

| 7-Bromo-3-(methyl)quinoline | Methyl group instead of trifluoromethyl | Reduced biological activity |

The presence of both bromine and trifluoromethyl groups in this compound confers unique chemical reactivity and enhances its biological activity compared to other quinoline derivatives .

Case Studies

- Antimalarial Efficacy : In a study involving various synthetic quinoline derivatives, this compound was shown to be effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating its potential as a new therapeutic agent for malaria treatment .

- Cytotoxicity in Cancer Cells : A series of experiments demonstrated that this compound could significantly reduce viability in cancer cell lines while maintaining low toxicity levels in normal cell lines, highlighting its selective anticancer properties.

Q & A

Q. What are the common synthetic routes for 7-Bromo-3-(trifluoromethyl)quinoline, and how do reaction conditions influence regioselectivity?

The synthesis typically involves cyclization of halogenated precursors or cross-coupling reactions. For example:

- Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce bromo or trifluoromethyl groups .

- Microwave-assisted synthesis (e.g., Ullmann-type coupling) improves reaction efficiency for halogenated quinolines .

Regioselectivity is controlled by steric and electronic factors: the electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 3-position, while bromination favors the 7-position due to steric accessibility .

Q. How is the purity of this compound validated in synthetic workflows?

- HPLC-MS or GC-MS quantifies impurities (<0.5% threshold).

- Elemental analysis confirms stoichiometry (e.g., C, H, N, Br, F content within ±0.3% theoretical values).

- ¹H/¹⁹F NMR identifies regioisomeric byproducts (e.g., 5-bromo vs. 7-bromo isomers) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Q. What computational methods are effective for predicting the bioactivity of this compound analogs?

- Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with CF₃ groups).

- Molecular docking (AutoDock Vina) evaluates binding to targets like topoisomerase II (ΔG ≤ -8.5 kcal/mol correlates with antitumor activity) .

- POM (Petra/Osiris/Molinspiration) analysis quantifies drug-likeness (e.g., logP < 5, TPSA < 140 Ų) .

Q. How can contradictory biological data (e.g., antitumor vs. antimicrobial activity) be reconciled for this compound class?

- Dose-response profiling : Antitumor activity (IC₅₀: 2–10 μM) often requires higher concentrations than antimicrobial effects (MIC: 0.5–5 μM) .

- Target specificity : Trifluoromethyl groups enhance membrane permeability for antimicrobial action, while bromo substituents stabilize DNA intercalation in cancer cells .

Methodological Challenges

Q. What strategies mitigate halogen exchange side reactions during functionalization of this compound?

Q. How are spectroscopic artifacts (e.g., signal splitting in ¹⁹F NMR) addressed in structural characterization?

- Decoupling experiments resolve splitting caused by adjacent protons.

- Dynamic NMR (variable-temperature studies) distinguishes conformational isomers in CF₃-containing derivatives .

Emerging Research Directions

Q. Can this compound serve as a scaffold for dual-action therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.